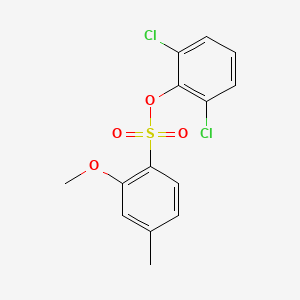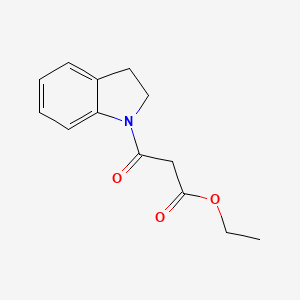![molecular formula C18H19Cl3N2O3S B4691585 1-(3-chloro-4-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4691585.png)
1-(3-chloro-4-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been found to have a number of interesting properties, including its ability to interact with certain receptors in the body. In
Wirkmechanismus
The exact mechanism of action of 1-(3-chloro-4-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and transporters in the body. It has been shown to interact with a number of different receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects
This compound has been found to have a number of interesting biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and transporters, which can have a number of different downstream effects. It has also been shown to have potential therapeutic applications in a number of different areas, including cancer, inflammation, and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-chloro-4-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine in lab experiments is its ability to interact with certain receptors in the body. This makes it a useful tool for studying the activity of these receptors and their downstream effects. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for use in certain types of assays or experiments due to its chemical properties.
Zukünftige Richtungen
There are a number of different future directions that could be explored with regard to 1-(3-chloro-4-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine. One area that could be explored is its potential therapeutic applications in different disease states. For example, it may have potential as a treatment for certain types of cancer or inflammation. Another area that could be explored is its interactions with different receptors and transporters in the body. This could help to shed light on its mechanism of action and potential downstream effects.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research due to its ability to interact with certain receptors in the body. It has been found to have a number of interesting properties, including its ability to modulate the activity of certain enzymes and transporters. It has also been shown to have potential therapeutic applications in a number of different areas, including cancer, inflammation, and pain.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(11-15(12)20)22-7-9-23(10-8-22)27(24,25)16-6-5-14(19)17(21)18(16)26-2/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWYSXNXMBFNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4691509.png)
![4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B4691512.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4691515.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4691531.png)
![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4691535.png)
![methyl 4-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4691542.png)
![N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4691546.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4691559.png)
![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4691578.png)

